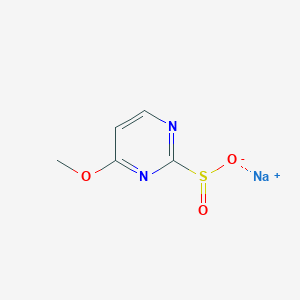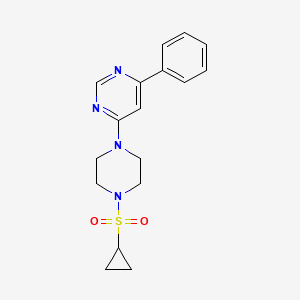
N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylphenyl group, an ethoxy group, and a pyran ring
作用機序
Target of Action
Similar compounds have shown significant antibacterial activity againstEscherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . These bacteria are common targets for many antimicrobial compounds.
Mode of Action
nucleophilic attack . In this process, a molecule with a lone pair of electrons (the nucleophile) forms a bond with an atom that has a partial positive charge (the electrophile). This can result in the formation of new compounds, such as oximes .
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential bacterial proteins, leading to inhibition of bacterial growth .
Result of Action
Similar compounds have shown significant antibacterial activity, suggesting that they may inhibit bacterial growth or kill bacteria outright .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioethers.
科学的研究の応用
N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
類似化合物との比較
N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds, such as:
N-(3-acetylphenyl)-2-chloroacetamide: Similar in structure but with a chloroacetamide group instead of the pyran ring.
N-(3-acetylphenyl)quinoline-2-carboxamide: Contains a quinoline ring, offering different chemical and biological properties.
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Features a sulfonamide group, which imparts distinct pharmacological activities.
特性
IUPAC Name |
N-(3-acetylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-21-15-9-22-14(8-13(15)19)16(20)17-12-6-4-5-11(7-12)10(2)18/h4-9H,3H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBEHBFUBIBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)
![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B3002925.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)



![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)
![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)

![4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid](/img/structure/B3002943.png)
